Calcium levulinate

描述

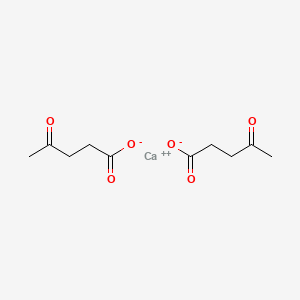

Structure

3D Structure of Parent

属性

IUPAC Name |

calcium;4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDPOQXVKRLEP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-76-2 (Parent) | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060454 | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |

| Record name | Calcium levulinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-64-0 | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium levulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(4-oxovalerate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LEVULINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of calcium levulinate?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of calcium levulinate, a significant organic calcium salt used in pharmaceutical formulations, drug development, and nutritional supplementation. It covers its chemical structure, physicochemical properties, synthesis, and mechanism of action, with a focus on providing detailed data and experimental protocols for a scientific audience.

Chemical Structure and Identification

This compound is the calcium salt of levulinic acid (4-oxopentanoic acid). It is typically available in anhydrous or dihydrate form. The structure consists of a central calcium ion (Ca²⁺) ionically bonded to two levulinate anions.

The key identifiers for this compound are summarized below.

| Identifier | Value (Anhydrous) | Value (Dihydrate) |

| IUPAC Name | calcium;4-oxopentanoate[1][2][3] | calcium;bis(4-oxopentanoate);dihydrate[4] |

| Molecular Formula | C₁₀H₁₄CaO₆[1][2][5][6] | C₁₀H₁₈CaO₈[4] |

| SMILES | CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2][1][2][7] | CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].O.O.[Ca+2][4][8] |

| InChI Key | APKDPOQXVKRLEP-UHFFFAOYSA-L[1][2][7] | WQFDRFDIWAMOPA-UHFFFAOYSA-L[8] |

| CAS Number | 591-64-0[1][5][6] | 5743-49-7[4][9] |

Physicochemical Properties

This compound is recognized for its high solubility and bioavailability, making it particularly suitable for parenteral and oral dosage forms.[10][11] Its high solubility of over 30% at 25°C is a notable advantage.[4][5]

| Property | Value | References |

| Molecular Weight | 270.29 g/mol (Anhydrous) | [1][2][5][6] |

| 306.32 g/mol (Dihydrate) | [4][9] | |

| Appearance | White crystalline or amorphous powder | [2][9] |

| Melting Point | 119-125 °C | [9][12] |

| pH (10% solution) | 7.0 - 8.5 | [9][12] |

| Solubility | Freely soluble in water; slightly soluble in alcohol. | [9][10][13] |

| Loss on Drying | 10.5% - 12.0% (Dihydrate) | [12][14] |

| Calcium Content | ~14.8% (higher than calcium lactate) | [4][5][15] |

Experimental Protocols

This section details methodologies for the synthesis and quality control analysis of this compound, compiled from established literature and patents.

The synthesis of this compound is a straightforward acid-base reaction. It can be prepared from biomass-derived levulinic acid and a calcium source, such as calcium hydroxide (B78521) or calcium carbonate from eggshells.[16][17][18]

Protocol: (Based on reaction with Calcium Hydroxide[15][17])

-

Preparation: Add a stoichiometric amount of calcium hydroxide to a reaction vessel containing purified water.

-

Reaction: While stirring, slowly add levulinic acid to the calcium hydroxide slurry at room temperature (20-25°C).

-

pH Control: Continue the addition of levulinic acid until the reaction mixture reaches a pH of approximately 6.7-7.0 to ensure complete neutralization.

-

Purification: The resulting solution may be treated with activated carbon for decolorization and then filtered to remove impurities.

-

Crystallization: The clear filtrate is concentrated and then cooled to a low temperature (0-5°C) to induce crystallization of this compound dihydrate.

-

Isolation & Drying: The crystals are isolated by filtration, washed with cold water, and then dried under vacuum at 60°C.[12]

The purity of this compound is determined by a complexometric titration assay to quantify the calcium content.[12][14]

Protocol:

-

Sample Preparation: Accurately weigh approximately 600 mg of this compound and dissolve it in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

-

Titration Setup: Use a magnetic stirrer for continuous mixing. Add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) VS from a 50-mL buret.

-

pH Adjustment: Add 15 mL of 1 N sodium hydroxide to the solution.

-

Indicator: Add approximately 300 mg of hydroxy naphthol blue indicator.

-

Endpoint: Continue the titration with 0.05 M edetate disodium VS until a distinct blue endpoint is observed.

-

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of anhydrous this compound (C₁₀H₁₄CaO₆).

Visualized Workflows and Pathways

To better illustrate the processes and mechanisms related to this compound, the following diagrams are provided using the DOT language.

This diagram outlines the general laboratory-scale process for producing pure this compound.

Caption: Figure 1: General Workflow for this compound Synthesis.

This diagram illustrates the key steps of the USP titrimetric assay for determining the purity of this compound.

Caption: Figure 2: Workflow for USP Titrimetric Assay.

As a calcium supplement, this compound serves to increase extracellular and subsequently intracellular calcium concentrations. The dissociated Ca²⁺ ions then act as crucial second messengers in signal transduction.

Caption: Figure 3: Role of Ca²⁺ in a General Signaling Pathway.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound anhydrous 591-64-0 [mail.thegoodscentscompany.com]

- 4. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. globalcalcium.com [globalcalcium.com]

- 6. This compound | 591-64-0 [chemicalbook.com]

- 7. Pentanoic acid, 4-oxo-, calcium salt | C10H14CaO6 | CID 11578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Buy Products - PCCA - Professional Compounding Centers of America [pccarx.com]

- 10. This compound Dihydrate | High Purity | RUO [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound [drugfuture.com]

- 13. This compound | CAS#:5743-49-7 | Chemsrc [chemsrc.com]

- 14. mubychem.net [mubychem.net]

- 15. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]

- 16. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]

- 17. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Levulinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium levulinate dihydrate, an organic calcium salt, is a key compound in pharmaceutical formulations and nutritional supplements. Its advantageous properties, such as good solubility and bioavailability, establish it as a preferred source of calcium for both parenteral and oral dosage forms. This technical guide offers an in-depth exploration of the core physicochemical properties of this compound dihydrate. It presents quantitative data in structured tables, details the experimental protocols for its characterization, and provides visual workflows for key analytical procedures.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound dihydrate are summarized below, providing a clear overview of its physical and chemical attributes.

General Properties

| Property | Description |

| Chemical Name | Calcium di(4-oxopentanoate) dihydrate |

| CAS Number | 5743-49-7 |

| Chemical Formula | C10H14CaO6·2H2O |

| Molecular Weight | 306.32 g/mol |

| Appearance | White or almost white, crystalline or amorphous powder.[1] It may possess a faint odor reminiscent of burnt sugar.[1] |

Quantitative Physicochemical Data

The following table outlines the key quantitative physicochemical parameters of this compound dihydrate, crucial for its application in pharmaceutical development.

| Parameter | Value |

| Melting Point | 119-125 °C[1][2] |

| pH (1 in 10 solution) | 7.0-8.5[1][2] |

| Solubility in Water | Freely soluble[1][3][4] |

| Solubility in Ethanol (96%) | Very slightly soluble[3][4] |

| Solubility in Methylene Chloride | Practically insoluble[3][4] |

| Loss on Drying | 10.5%-12.0%[2] |

| Calcium Content (dried basis) | 97.5%-100.5% of C10H14CaO6 |

Crystal Structure

The crystal structure of this compound dihydrate is a one-dimensional coordination polymer.[5] The calcium ion (Ca²⁺) is situated on a twofold rotation axis and is octacoordinated.[5][6] This coordination complex consists of two water molecules and six oxygen atoms from four symmetry-related carboxylate ligands, resulting in a distorted square-antiprismatic geometry.[5][6] The levulinate ligands function in both a bidentate chelate and a bridging mode.[5][6] This arrangement generates a polymeric chain structure.[5][6] The structure is further stabilized by intra- and intermolecular hydrogen bonds involving the water molecules, forming a three-dimensional network.[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound dihydrate are outlined below, based on established pharmacopeial procedures.

Determination of Melting Range

The melting range is determined using the USP <741> Class I method.

Apparatus:

-

A suitable melting range apparatus with a transparent fluid bath, a stirring device, a calibrated thermometer, and a controlled heat source.

-

Capillary tubes (approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

Procedure:

-

Reduce the substance to a fine powder and, unless otherwise specified, dry it at a temperature considerably below its melting point.

-

Charge the capillary tube with the dry powder to a height of 2.5-3.5 mm when packed tightly.

-

Heat the bath until the temperature is approximately 10°C below the expected melting point.

-

Introduce the charged capillary tube into the bath.

-

Heat the bath at a rate of 1 ± 0.5 °C per minute.

-

Record the temperature at which the column of the substance collapses against the side of the tube (the beginning of melting) and the temperature at which the substance becomes completely liquid (the end of melting). This range is the melting range.

pH Determination

The pH of a this compound dihydrate solution is measured according to USP <791>.

Apparatus:

-

A calibrated pH meter with a glass electrode and a suitable reference electrode, capable of reproducing pH values to 0.02 units.

Procedure:

-

Prepare a 1 in 10 solution of this compound dihydrate in carbon dioxide-free water.

-

Standardize the pH meter using two buffer solutions for standardization whose difference in pH does not exceed 4 units and such that the expected pH of the sample falls between them.

-

Rinse the electrodes thoroughly with the test solution.

-

Immerse the electrodes in the sample solution and record the pH value once a stable reading is obtained. All measurements should be performed at 25 ± 2 °C.

Loss on Drying

The loss on drying is determined as per the procedure outlined in USP <731>. This test measures the amount of volatile matter driven off under specified conditions.

Apparatus:

-

A shallow, glass-stoppered weighing bottle.

-

A drying oven capable of maintaining the specified temperature.

-

A desiccator.

Procedure:

-

Tare a clean, dry, glass-stoppered weighing bottle.

-

Transfer approximately 1 to 2 g of the sample to the bottle and weigh it accurately.

-

Distribute the sample as evenly as possible.

-

Place the loaded bottle in the drying oven, remove the stopper, and leave the stopper in the oven as well.

-

Dry the sample at a pressure not exceeding 5 mm of mercury at 60°C for 5 hours.[7]

-

Upon completion of drying, promptly close the bottle, transfer it to a desiccator to cool to room temperature, and then weigh it.

-

The loss on drying is calculated as the percentage of weight lost from the original sample weight.

Identification by Infrared Absorption Spectrophotometry

This identification test is performed according to USP <197K>.

Procedure:

-

Triturate 1 to 2 mg of the substance with 300 to 400 mg of dry, finely powdered potassium bromide.

-

Grind the mixture until it is uniform.

-

Prepare a transparent disk from the mixture using a suitable die.

-

Record the infrared absorption spectrum of the disk.

-

Concurrently, record the spectrum of a USP this compound Reference Standard prepared in the same manner.

-

The absorption spectrum of the sample should be concordant with the spectrum of the reference standard.

Assay by Complexometric Titration

The calcium content is determined by a complexometric titration with edetate disodium (B8443419) (EDTA).

Reagents:

-

0.05 M Edetate Disodium (EDTA) VS

-

3 N Hydrochloric Acid

-

1 N Sodium Hydroxide (B78521)

-

Hydroxy Naphthol Blue indicator

Procedure:

-

Accurately weigh about 600 mg of this compound.

-

Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

-

While stirring, add 30 mL of 0.05 M EDTA VS from a buret.

-

Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

-

Continue the titration with 0.05 M EDTA VS to a blue endpoint.

-

Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of C10H14CaO6.[7]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols for the physicochemical characterization of this compound dihydrate.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for pH Measurement.

Caption: Workflow for Loss on Drying Test.

Caption: Workflow for Calcium Assay by Titration.

References

A Comprehensive Technical Guide to the Synthesis of Calcium Levulinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis mechanism of calcium levulinate, a highly bioavailable organic calcium salt. With applications in pharmaceuticals as a calcium supplement and in the food industry as a fortifier, a thorough understanding of its synthesis is crucial for process optimization and quality control.[1][2] This document details the core chemical reactions, experimental protocols, and quantitative data associated with its preparation.

Core Synthesis Mechanism: An Acid-Base Neutralization

The fundamental principle behind the synthesis of this compound is a straightforward acid-base neutralization reaction. Levulinic acid (4-oxopentanoic acid), a versatile platform chemical often derived from the degradation of cellulose, possesses a carboxylic acid group that readily reacts with a calcium source.[3] The most common and economically viable calcium sources for this synthesis are calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃).[4][5][6]

The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of two levulinic acid molecules to the hydroxide ions (OH⁻) from calcium hydroxide or the carbonate ion (CO₃²⁻) from calcium carbonate. This results in the formation of the calcium salt of levulinic acid, water, and in the case of calcium carbonate, carbon dioxide.

Reaction with Calcium Hydroxide:

2 C₅H₈O₃ + Ca(OH)₂ → Ca(C₅H₇O₃)₂ + 2 H₂O

Reaction with Calcium Carbonate:

2 C₅H₈O₃ + CaCO₃ → Ca(C₅H₇O₃)₂ + H₂O + CO₂

The resulting product is typically isolated as this compound dihydrate (Ca(C₅H₇O₃)₂·2H₂O) upon crystallization from an aqueous solution.[4]

Reaction Kinetics and Thermodynamics

The reaction is an exothermic acid-base neutralization. The primary driving force is the formation of a stable salt and water. The reaction rate is influenced by several factors:

-

Temperature: While the reaction can proceed at room temperature, elevated temperatures (e.g., 50°C) can increase the reaction rate and ensure completion, particularly when using the less soluble calcium carbonate.[5][6]

-

pH: Careful control of the pH is critical. The reaction is typically carried out to a final pH of 6.7-7.0 to ensure complete neutralization of the levulinic acid without creating an overly alkaline environment which could promote side reactions.[2][7]

-

Mixing: Adequate agitation is essential to ensure efficient contact between the reactants, especially given the limited solubility of calcium hydroxide and calcium carbonate in water.

-

Particle Size of Calcium Source: When using calcium carbonate, a smaller particle size will increase the surface area available for reaction, leading to a faster reaction rate.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using both calcium hydroxide and calcium carbonate.

Synthesis using Calcium Hydroxide

This protocol is a common method for producing high-purity this compound.

Materials:

-

Levulinic Acid (C₅H₈O₃)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

-

Activated Carbon (for decolorization)

Equipment:

-

Glass reactor with overhead stirrer, dropping funnel, and pH probe

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization vessel

-

Vacuum oven

Procedure:

-

Preparation: Charge the reactor with a calculated amount of deionized water. Slowly add the stoichiometric amount of calcium hydroxide while stirring to form a suspension.

-

Reaction: At room temperature (20-25°C), slowly add levulinic acid dropwise to the calcium hydroxide suspension under continuous agitation.[2][7]

-

pH Control: Monitor the pH of the reaction mixture continuously. The addition of levulinic acid should be controlled to maintain a steady reaction rate and to reach a final pH of 6.7-6.8.[7]

-

Decolorization: Once the reaction is complete, heat the solution and add a small amount of activated carbon to remove any colored impurities. Stir for a short period.

-

Filtration: Filter the hot solution to remove the activated carbon and any unreacted calcium hydroxide.

-

Crystallization: Cool the filtrate to a low temperature (0-5°C) to induce crystallization of this compound dihydrate.[2][7]

-

Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below 50°C to obtain this compound dihydrate. Drying at temperatures above 50°C may lead to the loss of water of crystallization.[2][7]

Synthesis using Calcium Carbonate from Eggshells

This method presents a sustainable approach utilizing a readily available bio-waste material.

Materials:

-

Levulinic Acid (C₅H₈O₃)

-

Poultry Eggshells (as a source of CaCO₃)

-

Deionized Water

Equipment:

-

Mortar and pestle or grinder

-

Glass reactor with overhead stirrer and heating capabilities

-

Filtration apparatus

-

Crystallization vessel

-

Oven

Procedure:

-

Preparation of Calcium Carbonate: Wash the poultry eggshells thoroughly with water to remove any organic residues. Dry the shells and then grind them into a fine powder.

-

Reaction: In the reactor, suspend the powdered eggshells (1.5 equivalents) in deionized water. Heat the suspension to 50°C with mechanical stirring.[5][6]

-

Addition of Levulinic Acid: Slowly add the biomass-derived levulinic acid to the heated suspension.

-

Reaction Completion: Maintain the reaction at 50°C for approximately 2 hours to ensure complete reaction, which is indicated by the cessation of carbon dioxide evolution.[5][6]

-

Filtration: Filter the hot solution to remove any unreacted eggshell particles or other insoluble impurities.

-

Crystallization: Allow the filtrate to cool to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the crystalline solid of this compound by filtration.

-

Drying: Dry the product in an oven. The isolated yield can be as high as 97%.[5][6]

Data Presentation

Quantitative Synthesis Data

| Parameter | Synthesis with Calcium Hydroxide | Synthesis with Calcium Carbonate (Eggshells) | Reference |

| Stoichiometry | 2:1 molar ratio of Levulinic Acid to Ca(OH)₂ | 2:1 molar ratio of Levulinic Acid to CaCO₃ (1.5 equivalents of CaCO₃ used) | [2],[5][6] |

| Temperature | 20-25°C (Room Temperature) | 50°C | [2][7],[5][6] |

| Reaction Time | Not specified, controlled by rate of addition | 2 hours | [5][6] |

| Final pH | 6.7 - 6.8 | Not specified | [2][7] |

| Crystallization Temp. | 0-5°C | Room temperature followed by ice bath | [2][7],[5] |

| Isolated Yield | High (exact % not consistently reported) | Up to 97% | [5][6] |

Physicochemical Properties of this compound Dihydrate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄CaO₆·2H₂O | [8] |

| Molecular Weight | 306.32 g/mol | [8] |

| Appearance | White or almost white crystalline powder | [8][9] |

| Solubility in Water | Freely soluble; >30% at 25°C | [1][8][9] |

| Solubility in Ethanol | Very slightly soluble | [8][9] |

| Melting Point | 119-125°C | [3] |

| pH (1 in 10 solution) | 7.0 - 8.5 | [3] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General reaction pathways for this compound synthesis.

Caption: A typical experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established and efficient process, primarily relying on the acid-base neutralization of levulinic acid with either calcium hydroxide or calcium carbonate. The choice of calcium source can be influenced by factors such as cost, purity requirements, and sustainability considerations, with eggshells offering a green alternative. Key to a successful synthesis is the careful control of reaction parameters, particularly pH and temperature, followed by a systematic purification and crystallization process. The resulting this compound dihydrate is a stable and highly water-soluble compound, making it an excellent choice for pharmaceutical and nutraceutical applications. This guide provides the foundational knowledge and practical protocols for researchers and professionals working on the development and production of this important calcium salt.

References

- 1. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]

- 3. This compound BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]

- 4. benchchem.com [benchchem.com]

- 5. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]

- 8. This compound dihydrate | 5743-49-7 [chemicalbook.com]

- 9. This compound Dihydrate | High Purity | RUO [benchchem.com]

Solubility of calcium levulinate in water and other solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of calcium levulinate in water and other solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction

This compound, the calcium salt of levulinic acid, is an organic calcium supplement. It is known for its high bioavailability and is often preferred in pharmaceutical formulations. A critical physicochemical property influencing its application is its solubility, which affects dissolution rate, absorption, and ultimately, therapeutic efficacy. This guide summarizes the available quantitative and qualitative solubility data for this compound and provides a detailed experimental protocol for its determination.

Solubility Data

The solubility of this compound has been characterized in various solvents. The following tables present a summary of the available data.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Classification |

| Water | 25 | > 30[1][2][3] | Freely Soluble[4][5] |

| Ethanol (96%) | Not Specified | Not Specified | Very Slightly Soluble[4][5] |

| Methylene Chloride | Not Specified | Not Specified | Practically Insoluble[4][5] |

| Methanol | Not Specified | Data Not Available | - |

| Acetone | Not Specified | Data Not Available | - |

| Isopropanol | Not Specified | Data Not Available | - |

Table 2: Temperature-Dependent Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This method is based on achieving a saturated solution of the compound in a specific solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (pure solid)

-

Solvent of interest (e.g., purified water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (with a pore size appropriate to remove undissolved solids, e.g., 0.45 µm)

-

Syringes

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer)

Procedure

-

Preparation of Solvent: Prepare the desired solvent. For aqueous solutions, use purified, deionized water.

-

Addition of Solute: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature. Agitate the flasks for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solids settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Dilution (if necessary): Depending on the concentration of the saturated solution and the analytical method's linear range, the filtered sample may need to be accurately diluted with the solvent.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted (or undiluted) sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound and a detailed protocol for its experimental determination. While qualitative data indicates good solubility in water, there is a notable lack of specific quantitative data in the public domain, particularly concerning the temperature dependence and solubility in various organic solvents. The provided experimental workflow offers a robust methodology for researchers to generate this critical data, which is essential for the effective formulation and development of pharmaceutical products containing this compound.

References

- 1. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalcalcium.com [globalcalcium.com]

- 3. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]

- 4. This compound BP Ph Eur USP Grade Manufacturers [calciumdobesilate.com]

- 5. This compound Manufacturer Exporter [anmolbiz.mubychem.com]

Spectroscopic Analysis of Calcium Levulinate: A Technical Guide Using NMR and FTIR

Introduction

Calcium levulinate, the calcium salt of levulinic acid, is a highly soluble and bioavailable form of calcium, making it a valuable compound in pharmaceutical formulations, nutritional supplements, and food fortification.[1] Its synthesis typically involves the reaction of levulinic acid, a biomass-derived platform chemical, with a calcium source such as calcium hydroxide (B78521) or calcium carbonate.[2][3][4] For researchers, scientists, and drug development professionals, rigorous quality control and structural confirmation are paramount. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and data interpretation.

Chemical Structure and Key Functional Groups

To understand the spectroscopic data, it is essential to first identify the key functional groups within the this compound molecule. The structure consists of a calcium cation (Ca²⁺) and two levulinate anions. Each levulinate anion possesses a carboxylate group (-COO⁻) and a ketone group (C=O), which are the primary reporters in both FTIR and NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. By measuring the absorption of infrared radiation, it provides a unique molecular "fingerprint." For this compound, FTIR is primarily used to confirm the presence of the ketone and carboxylate groups and the absence of the carboxylic acid hydroxyl group from the starting material, levulinic acid.

Experimental Protocol: FTIR Analysis

A common method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation :

-

Dry the this compound sample under vacuum at 60°C for 5 hours to remove residual water, as the dihydrate is common.[5]

-

Grind 1-2 mg of the dried sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation :

-

Press the powder under high pressure (approx. 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent disc.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O signals.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis :

-

Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands.

-

Compare the observed peaks with known frequencies for characteristic functional groups.

-

Data Presentation: Characteristic FTIR Peaks

The table below summarizes the expected characteristic vibrational frequencies for this compound. The most significant spectral feature distinguishing it from levulinic acid is the absence of the broad O-H stretch from the carboxylic acid (typically ~3300-2500 cm⁻¹) and the appearance of strong carboxylate stretches.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (Aliphatic) Stretch | 2950–2850 | From CH₃ and CH₂ groups |

| C=O (Ketone) Stretch | ~1715 | Strong, sharp absorption |

| C=O (Carboxylate) Asymmetric | 1600–1550 | Strong absorption, characteristic of salt |

| C=O (Carboxylate) Symmetric | 1450–1400 | Strong absorption, characteristic of salt |

| C-O Stretch | 1300–1200 | Medium to strong absorption |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are used to confirm the structure of this compound by identifying the number and connectivity of unique protons and carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Deuterium (B1214612) Oxide (D₂O), as this compound is highly water-soluble.

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or use an external standard if needed.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer (e.g., a 400 or 500 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128 to 1024 or more), with a longer relaxation delay (2-10 seconds).

-

-

Data Processing and Analysis :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift (δ) scale using the reference standard (e.g., TSP at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Assign the peaks to the corresponding protons and carbons in the molecule.

-

Data Presentation: Expected NMR Chemical Shifts

The following tables present the expected chemical shifts for the levulinate anion. The data is based on reported values for the parent compound, levulinic acid, with adjustments to account for the deprotonation of the carboxylic acid to a carboxylate.[6] This deprotonation typically causes a slight upfield shift (to lower ppm) for nuclei near the carboxylate group (especially C4 and C5) due to increased electron density.

Table 1: ¹H NMR Data for Levulinate Anion (in D₂O)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Position 1) | ~2.2 | Singlet (s) | 3H |

| CH₂ (Position 3) | ~2.8 | Triplet (t) | 2H |

| CH₂ (Position 4) | ~2.5 | Triplet (t) | 2H |

Table 2: ¹³C NMR Data for Levulinate Anion (in D₂O)

| Assignment | Chemical Shift (δ, ppm) | Description |

| C1 (CH₃) | ~30 | Methyl Carbon |

| C2 (C=O, Ketone) | ~218 | Ketone Carbonyl |

| C3 (CH₂) | ~39 | Methylene Carbon |

| C4 (CH₂) | ~30 | Methylene Carbon |

| C5 (COO⁻) | ~182 | Carboxylate Carbon |

The combined application of FTIR and NMR spectroscopy provides a comprehensive and definitive characterization of this compound. FTIR confirms the presence of the critical ketone and carboxylate functional groups and verifies the completion of the salt formation reaction. NMR spectroscopy elucidates the precise carbon-hydrogen structure, confirming the connectivity and integrity of the levulinate anion. Together, these techniques are indispensable tools for ensuring the identity, purity, and quality of this compound in research and industrial applications.

References

- 1. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]

- 4. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]

- 5. This compound [drugfuture.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Calcium Levulinate: Identifiers, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium levulinate is an organic calcium salt that has garnered significant interest in the pharmaceutical and nutraceutical industries as a highly bioavailable source of calcium. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and quality control. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identifiers and Nomenclature

This compound exists in both anhydrous and dihydrate forms. It is crucial to distinguish between these two forms as their properties and applications may vary.

| Identifier | This compound Dihydrate | This compound Anhydrous |

| CAS Number | 5743-49-7 | 591-64-0 |

| PubChem CID | 68651 | 81717 |

| ChEBI ID | CHEBI:81717 (for anhydrous) | CHEBI:81717 |

| IUPAC Name | calcium;bis(4-oxopentanoate);dihydrate[1] | calcium;4-oxopentanoate |

| Molecular Formula | C10H18CaO8[1] | C10H14CaO6[2] |

| Molecular Weight | 306.32 g/mol | 270.29 g/mol [2] |

| Synonyms | Calcium di(4-oxopentanoate) dihydrate, γ-Ketovaleric acid calcium salt dihydrate, 4-Oxopentanoic acid calcium salt dihydrate | Calcium 4-oxopentanoate, Levulinic acid calcium salt |

Physicochemical Properties and Bioavailability

This compound is noted for its high solubility in water, which is a key factor in its excellent bioavailability compared to other calcium salts.[1] This makes it a preferred choice for oral and parenteral dosage forms, particularly in the treatment of hypocalcemia.[3][4]

| Property | Value | References |

| Appearance | White crystalline or amorphous powder | [5] |

| Solubility in Water | Freely soluble (>30% at 25°C) | [6][7] |

| pH (10% solution) | 7.0 - 8.5 | [5][8] |

| Elemental Calcium Content | Approximately 14.8% (anhydrous basis) | [6][7] |

| Melting Point (dihydrate) | 119 - 125 °C | [8] |

Studies comparing various calcium supplements have consistently highlighted the importance of solubility for absorption. While direct comparative pharmacokinetic data for this compound is not abundant in publicly available literature, its high solubility suggests favorable bioavailability.[1][9] The general mechanism of calcium absorption involves both active and passive transport in the intestines.[10]

Experimental Protocols

Synthesis of this compound Dihydrate

This protocol describes the synthesis of this compound dihydrate via the reaction of levulinic acid with calcium hydroxide (B78521).

Materials:

-

Levulinic acid

-

Calcium hydroxide

-

Deionized water

-

Activated carbon (optional, for decolorization)

Procedure:

-

In a suitable reactor, add the calculated amount of calcium hydroxide to deionized water under constant agitation to form a slurry.

-

Slowly add levulinic acid to the calcium hydroxide slurry at room temperature (20-25°C).[7]

-

Continue the reaction under stirring until the pH of the solution stabilizes at approximately 6.7.[7]

-

If the solution is colored, it can be decolorized by adding activated carbon and stirring for a period, followed by filtration.

-

Filter the resulting solution to remove any unreacted starting materials or impurities.

-

Induce crystallization by cooling the filtrate to a low temperature (0-5°C).[7]

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the final product under vacuum at a temperature not exceeding 60°C to obtain this compound dihydrate.[8]

Quality Control and Assay

The following protocols are based on United States Pharmacopeia (USP) guidelines for the quality control of this compound.[11]

a) Identification Test

-

Prepare a 1 in 10 solution of this compound in water. This solution should give a positive test for calcium.

-

To 5 mL of a solution containing 0.5 g of this compound, add 5 mL of 1 N sodium hydroxide and filter. To the filtrate, add 5 mL of iodine TS. A precipitate of iodoform (B1672029) will be produced.[11]

b) Assay (Complexometric Titration)

-

Accurately weigh approximately 600 mg of this compound.

-

Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.

-

While stirring, add 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a burette.

-

Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

-

Continue the titration with 0.05 M EDTA to a blue endpoint.

-

Perform a blank determination and calculate the percentage of C10H14CaO6. Each mL of 0.05 M edetate disodium is equivalent to 13.51 mg of C10H14CaO6.[8]

c) Test for Reducing Sugars

-

Dissolve 0.50 g of the sample in 10 mL of water.

-

Add 2 mL of 3 N hydrochloric acid, boil for about 2 minutes, and then cool.

-

Add 5 mL of sodium carbonate TS, let it stand for 5 minutes, dilute to 20 mL with water, and filter.

-

To 5 mL of the clear filtrate, add about 2 mL of alkaline cupric tartrate TS and boil for 1 minute.

Visualizations

Experimental Workflow: Synthesis and Quality Control of this compound

Caption: Workflow for the synthesis and quality control of this compound.

Signaling Pathway: Role of Calcium as a Second Messenger

This compound, upon administration, dissociates to provide calcium ions (Ca2+), which play a pivotal role as a second messenger in numerous cellular signaling pathways.

Caption: General calcium signaling pathway indicating the role of supplemental calcium.

Metabolism of the Levulinate Moiety

Once dissociated, the levulinate anion is metabolized in the body. Studies have shown that it can be converted to 4-hydroxypentanoate.[6] The metabolic fate of levulinic acid has been investigated in bacteria, where it is catabolized to acetyl-CoA, a central compound in cellular metabolism.[12] While the detailed metabolic pathway in humans is a subject of ongoing research, it is understood that the levulinate component does not accumulate and is processed by the body.[13]

Conclusion

This compound is a valuable compound for pharmaceutical and nutraceutical applications due to its high solubility and bioavailability. The provided identifiers, properties, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this calcium salt. Adherence to rigorous quality control measures is essential to ensure the safety and efficacy of final products containing this compound. Further research into its specific pharmacokinetic profile and potential interactions will continue to enhance its application in clinical settings.

References

- 1. wbcil.com [wbcil.com]

- 2. globalcalcium.com [globalcalcium.com]

- 3. Articles [globalrx.com]

- 4. What is Calcium Laevulinate used for? [synapse.patsnap.com]

- 5. mubychem.net [mubychem.net]

- 6. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]

- 8. This compound [drugfuture.com]

- 9. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 12. A metabolic pathway for catabolizing levulinic acid in bacteria - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 13. Delta-aminolaevulinic acid metabolism in normal and lead-exposed humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermal Decomposition Pathways of Calcium Levulinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium levulinate, a salt derived from levulinic acid, finds applications in various sectors, including the pharmaceutical industry as a calcium supplement. Understanding its thermal stability and decomposition pathways is crucial for defining its processing, storage, and handling parameters. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the decomposition stages, identifying key chemical transformations, and outlining the analytical methodologies used for its characterization. The information presented herein is intended to support research, development, and quality control activities where the thermal behavior of this compound is a critical consideration.

Thermal Decomposition Profile

The thermal decomposition of this compound, particularly in its dihydrate form ([Ca(C₅H₇O₃)₂(H₂O)₂]n), is a multi-stage process that is initiated by the loss of water of hydration, followed by the decomposition of the anhydrous salt.[1] The subsequent degradation of the levulinate moiety is complex, leading to the formation of a variety of smaller organic molecules and ultimately leaving a residue of inorganic calcium salts.

Decomposition Stages

The decomposition process can be broadly categorized into the following stages:

-

Stage 1: Dehydration The initial stage involves the endothermic removal of the two molecules of water of hydration. This process typically occurs at temperatures below 200°C.[2] The theoretical mass loss for this stage is approximately 11.8%.

-

Stage 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous this compound begins to decompose. This stage is more complex and occurs over a broad temperature range, generally between 200°C and 600°C.[2] This phase involves the breakdown of the organic levulinate structure, leading to the evolution of volatile organic compounds.

-

Stage 3: Formation of Final Residue At higher temperatures, the organic components are completely volatilized or pyrolyzed, leaving a final inorganic residue. The composition of this residue is dependent on the final temperature and the atmosphere under which the decomposition occurs. Under an inert atmosphere, the final residue is expected to be calcium carbonate (CaCO₃), which itself decomposes to calcium oxide (CaO) at even higher temperatures (typically above 600°C).

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound dihydrate. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

| Stage | Description | Temperature Range (°C) | Mass Loss (%) |

| 1 | Dehydration (Loss of 2 H₂O) | < 200 | ~11%[2] |

| 2 | Decomposition of Anhydrous Salt | 200 - 600[2] | ~37% (of anhydrous salt)[2] |

| 3 | Final Residue Formation | > 600 | - |

Decomposition Products and Pathways

The pyrolysis of this compound yields a range of organic molecules, with the product distribution being highly dependent on the decomposition temperature.

At moderately high temperatures (around 350°C), the primary decomposition products include:

At higher temperatures (e.g., 450°C), further reactions and aromatization can occur, leading to the formation of aromatic compounds such as:

-

Tri- and hexamethyl benzene

-

2-allyl-6-methylphenol

-

7-methyl-α-naphthol[5]

The formation of these products suggests a complex reaction mechanism involving decarboxylation, cyclization, and dehydration reactions.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves the use of thermogravimetric analysis (TGA), often coupled with differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss associated with each decomposition stage and to identify the endothermic or exothermic nature of these events.

Methodology:

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Preparation: A small amount of this compound dihydrate (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass loss as a function of temperature (TGA curve) and the heat flow into or out of the sample (DSC curve) are recorded. The derivative of the TGA curve (DTG curve) is often used to identify the temperatures of maximum decomposition rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition at specific temperatures.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound (in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 350°C or 450°C) in an inert atmosphere (helium). The pyrolysis products are then transferred to the GC column.

-

Gas Chromatography (GC): The volatile products are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column). A typical temperature program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) to elute all compounds.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each compound by comparison with spectral libraries.

Visualizations

Logical Flow of Thermal Decomposition Analysis

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of this compound.

References

The Synthesis of Calcium Levulinate from Levulinic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levulinic acid, a versatile platform chemical derived from renewable biomass, serves as a critical precursor in the synthesis of various high-value chemicals. Among these, calcium levulinate holds significant prominence, particularly within the pharmaceutical and food industries, owing to its high bioavailability and safety profile as a calcium supplement. This technical guide provides a comprehensive overview of the synthesis of this compound from levulinic acid, detailing the underlying chemical principles, experimental protocols, and key analytical techniques for product characterization and quality control.

Introduction

Levulinic acid (4-oxopentanoic acid) is recognized as a key bio-based platform chemical, readily produced from the acid-catalyzed hydrolysis of lignocellulosic biomass.[1][2][3] Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, allows for its conversion into a wide array of derivatives.[4] this compound, the calcium salt of levulinic acid, is a notable derivative with significant applications in drug development and food fortification.[5][6] It is favored over other calcium salts due to its high solubility, enhanced absorption, and neutral pH, which minimizes gastrointestinal irritation.[3][7]

This whitepaper will explore the chemical transformation of levulinic acid into this compound, providing detailed methodologies for its synthesis and analysis. The information presented is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis, drug formulation, and development.

Chemical Synthesis of this compound

The synthesis of this compound from levulinic acid is fundamentally an acid-base neutralization reaction. The carboxylic acid functionality of levulinic acid reacts with a calcium base, typically calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃), to form the calcium salt and water (and carbon dioxide in the case of calcium carbonate).[8] The reaction is straightforward and can be optimized to achieve high yields of pure product.[9]

Synthesis Pathway

The general chemical equation for the synthesis of this compound is as follows:

2 C₅H₈O₃ (Levulinic Acid) + Ca(OH)₂ (Calcium Hydroxide) → Ca(C₅H₇O₃)₂ (this compound) + 2 H₂O

or

2 C₅H₈O₃ (Levulinic Acid) + CaCO₃ (Calcium Carbonate) → Ca(C₅H₇O₃)₂ (this compound) + H₂O + CO₂

The following diagram illustrates the reaction pathway for the synthesis of this compound from levulinic acid and a calcium source.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of this compound. Below are protocols for both calcium hydroxide and calcium carbonate routes.

Synthesis using Calcium Hydroxide

This protocol is adapted from established laboratory procedures.[10][11]

Materials:

-

Levulinic Acid

-

Calcium Hydroxide

-

Deionized Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, dissolve a metered amount of calcium hydroxide in deionized water with agitation.

-

Slowly add a stoichiometric amount of levulinic acid to the calcium hydroxide solution at room temperature (20-25°C).[11]

-

Continue stirring the mixture until the reaction is complete, monitoring the pH to a target of 6.7-6.8.[10][11]

-

The resulting solution can be decolorized with activated carbon, if necessary, followed by filtration.

-

The filtrate is then concentrated and cooled to a low temperature (0-5°C) to induce crystallization.[11]

-

The precipitated this compound crystals are collected by filtration, washed with a minimal amount of cold deionized water, and dried.

Synthesis using Calcium Carbonate

This method offers a sustainable approach, particularly when using calcium carbonate from biogenic sources like eggshells.[9]

Materials:

-

Levulinic Acid

-

Calcium Carbonate (e.g., from poultry eggshells)

-

Deionized Water

Procedure:

-

Combine levulinic acid and 1.5 equivalents of calcium carbonate in a reaction vessel with deionized water.[9]

-

Heat the mixture to 50°C with constant stirring.[9]

-

Maintain the reaction for approximately 2 hours, or until the evolution of carbon dioxide gas ceases.[8][9]

-

Filter the hot solution to remove any unreacted calcium carbonate.

-

Allow the filtrate to cool to room temperature, followed by further cooling to 0-5°C to promote crystallization.

-

Isolate the this compound crystals by filtration, wash with a small volume of ice-cold deionized water, and dry under vacuum at 60°C.[12]

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. globalcalcium.com [globalcalcium.com]

- 5. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 6. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 7. This compound Dihydrate | High Purity | RUO [benchchem.com]

- 8. Straightforward synthesis of this compound from biomass-derived levulinic acid and calcium carbonate in egg-shells [idr.nitk.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. CN1304923A - Preparing process and application of this compound - Google Patents [patents.google.com]

- 11. CN1111150C - Preparing process and application of this compound - Google Patents [patents.google.com]

- 12. This compound [drugfuture.com]

An In-depth Technical Guide to the Crystal Structure of Calcium Levulinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of calcium levulinate dihydrate, [Ca(C₅H₇O₃)₂(H₂O)₂]ₙ. The information presented herein is crucial for understanding the physicochemical properties of this compound, which is of significant interest in pharmaceutical formulations as a bioavailable source of calcium.

Crystal Structure and Molecular Geometry

The crystal structure of this compound dihydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes to form a one-dimensional coordination polymer.[1] The fundamental repeating unit consists of a calcium ion (Ca²⁺), two levulinate anions (C₅H₇O₃⁻), and two water molecules.[1][2]

The Ca²⁺ ion is situated on a twofold rotation axis and is octacoordinated, meaning it is bonded to eight oxygen atoms.[1][2] This coordination results in a distorted square-antiprismatic geometry.[1][2][3] The eight coordinating atoms are comprised of two oxygen atoms from the two monodentate water ligands and six oxygen atoms from four different levulinate ligands.[1][2]

The levulinate ligands exhibit two distinct coordination modes: a bidentate O,O'-chelate mode and a bridging mode.[1][2] This bridging action, through a carboxyl oxygen atom to an adjacent calcium ion, creates the polymeric chain structure that extends along the c-axis.[1][2] These chains are further organized into a three-dimensional supramolecular structure through intra- and intermolecular hydrogen bonds involving the coordinated water molecules and the carboxyl and carbonyl oxygen atoms of the levulinate anions.[1][2]

Quantitative Crystallographic Data

The crystallographic data for this compound dihydrate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₁₈CaO₈ |

| Formula Weight | 306.32 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.0343 (10) |

| b (Å) | 5.6888 (3) |

| c (Å) | 13.6262 (8) |

| α (°) | 90 |

| β (°) | 108.019 (3) |

| γ (°) | 90 |

| Volume (ų) | 1328.08 (13) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Calculated Density (g/cm³) | 1.532 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| Ca1—O1 | 2.3546 (10) |

| Ca1—O2 | 2.4820 (10) |

| Ca1—O4 | 2.599 (1) |

| Ca1—O2ⁱ | 2.4820 (10) |

Symmetry code: (i) -x+1, y, -z+1/2. Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[2]

Table 3: Hydrogen Bond Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O4—H4A···O3ⁱᵛ | 0.84 | 1.95 | 2.783 (2) | 171 |

| O4—H4B···O2ⁱⁱ | 0.84 | 2.06 | 2.891 (2) | 171 |

Symmetry codes: (ii) x, -y+1, z-1/2; (iv) -x+1/2, y+1/2, -z+1/2. Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1][2]

Experimental Protocols

3.1 Synthesis and Crystallization

The synthesis of this compound dihydrate can be achieved through the reaction of levulinic acid with calcium hydroxide (B78521).[1]

-

Procedure:

-

Suspend calcium hydroxide (5.00 mmol) in deionized water (200 mL).

-

Add levulinic acid (10.0 mmol) to the suspension.

-

Heat the mixture to boiling with magnetic stirring until a clear solution is obtained.

-

Transfer the solution to an evaporating dish and allow it to cool to room temperature for crystallization.

-

Collect the resulting white, needle-shaped crystals by suction filtration.

-

Dry the product at 363 K for 24 hours.[1]

-

3.2 Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data is processed, including integration of reflection intensities and correction for absorption effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

Visualizations

4.1 Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for determining the crystal structure.

// Central Calcium Ion Ca [label="Ca²⁺", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];

// Coordinated Oxygen Atoms O1 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,1.5!"]; O2 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,1.5!"]; O3 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,-1.5!"]; O4 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,-1.5!"]; O5 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,0!"]; O6 [label="O", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,0!"]; O7 [label="O(H₂O)", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2!"]; O8 [label="O(H₂O)", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"];

// Bonds from Calcium to Oxygen Ca -- O1; Ca -- O2; Ca -- O3; Ca -- O4; Ca -- O5; Ca -- O6; Ca -- O7; Ca -- O8;

// Labels for ligands L1 [label="Levulinate\n(Chelate)", shape=plaintext, fontcolor="#202124", pos="-2.5,2!"]; L2 [label="Levulinate\n(Chelate)", shape=plaintext, fontcolor="#202124", pos="2.5,2!"]; L3 [label="Levulinate\n(Bridging)", shape=plaintext, fontcolor="#202124", pos="-2.5,-2!"]; L4 [label="Levulinate\n(Bridging)", shape=plaintext, fontcolor="#202124", pos="2.5,-2!"]; W1 [label="Water", shape=plaintext, fontcolor="#202124", pos="0,2.5!"]; W2 [label="Water", shape=plaintext, fontcolor="#202124", pos="0,-2.5!"]; }

References

An In-Depth Technical Guide to the In-Vitro Toxicological Profile of Calcium Levulinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available in-vitro toxicological data relevant to calcium levulinate. It is important to note that direct in-vitro toxicological studies on this compound are limited in the public domain. Therefore, this guide leverages data from studies on levulinic acid and its sodium salt as close structural analogs to infer the toxicological profile of this compound. This approach is based on the understanding that in an aqueous environment, these salts will dissociate, and the biological effects will be primarily driven by the levulinate anion and the respective cation.

Introduction

This compound, the calcium salt of levulinic acid, is utilized in various industries, including as a food additive and a pharmaceutical ingredient.[1] Its generally recognized as safe (GRAS) status for certain applications underscores a presumed low toxicity profile. However, for rigorous in-vitro research and drug development, a detailed understanding of its potential effects at the cellular level is imperative. This technical guide synthesizes the available toxicological data, outlines relevant experimental protocols based on established OECD guidelines, and provides visual representations of key concepts and workflows.

In-Vitro Toxicological Data

The following tables summarize the quantitative data from in-vitro toxicological studies on levulinic acid, which serves as a surrogate for assessing the potential toxicity of this compound.

Table 1: Genotoxicity Data for Levulinic Acid

| Test Type | Organism/Cell Line | Test Guideline | Concentrations Tested (µg/mL) | Metabolic Activation (S9) | Results | Reference |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | OECD TG 473 | Not specified | With and without | No statistically significant increases in cellular aberrations | [2] |

| Gene Mutation Assay | Chinese hamster lung fibroblast V79 cells | OECD TG 476 | 36.3, 72.5, 145, 290, 580, 1160 | With and without | No induction of genetic mutation | [2][3] |

Table 2: Cytotoxicity Data for Levulinic Acid

| Assay Type | Cell Line | Endpoint | IC50 (µg/mL) | Observations | Reference |

| Gene Mutation Assay (Toxicity Observation) | Chinese hamster lung fibroblast V79 cells | Not specified | > 1160 | No relevant toxicity observed at any concentration tested. | [2] |

Note: Specific cytotoxicity assays with IC50 values for levulinic acid or its salts were not found in the reviewed literature. The data presented is inferred from the highest concentrations tested in genotoxicity assays where no significant toxicity was reported.

Experimental Protocols

The following are detailed methodologies for key in-vitro toxicology assays, based on OECD guidelines, which are applicable for testing substances like this compound.

This test is designed to identify substances that may cause structural chromosome aberrations in cultured mammalian cells.

-

Test Guideline: OECD Test Guideline 473.

-

Cell Lines: Established cell lines such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human lymphocytes are commonly used.

-

Methodology:

-

Cell Culture: Cells are maintained in an appropriate culture medium and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., sterile distilled water or culture medium) to prepare a stock solution. A range of concentrations is prepared by serial dilution.

-

Treatment:

-

Short-term treatment (3-6 hours): Conducted with and without metabolic activation (S9 mix). After the treatment period, the cells are washed and incubated in fresh medium.

-

Continuous treatment (without S9): Cells are exposed to the test substance for the entire culture period until harvesting.

-

-

Harvesting: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed.

-

Slide Preparation and Analysis: Fixed cells are dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa). At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations.

-

-

Data Analysis: The frequency of aberrant cells and the number and type of aberrations are recorded. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in aberrations compared to the negative control.

This assay measures gene mutations induced by chemical substances in cultured mammalian cells.

-

Test Guideline: OECD Test Guideline 476.

-

Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y cells (for the Tk assay) or CHO and V79 cells (for the Hprt assay).

-

Methodology:

-

Cell Culture and Maintenance: Cells are cultured under standard conditions.

-

Toxicity Assay: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound for the mutation assay. The aim is to use concentrations that induce a range of cytotoxic effects, up to a maximum of around 80-90% cell killing.

-

Treatment: Cells are exposed to various concentrations of the test substance, with and without S9 metabolic activation, for a defined period (typically 3-6 hours).

-

Expression Period: After treatment, cells are washed and cultured in fresh medium for a period (e.g., 2-3 days for Hprt, 1-2 days for Tk) to allow for the expression of the mutant phenotype.

-

Mutant Selection: Cells are then cultured in a selective medium that only allows mutant cells to grow (e.g., medium containing 6-thioguanine (B1684491) for Hprt mutants or trifluorothymidine for Tk mutants).